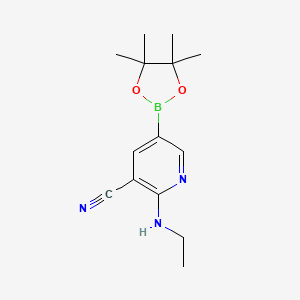

2-(Ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

CAS No.: 1346809-52-6

Cat. No.: VC2717073

Molecular Formula: C14H20BN3O2

Molecular Weight: 273.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346809-52-6 |

|---|---|

| Molecular Formula | C14H20BN3O2 |

| Molecular Weight | 273.14 g/mol |

| IUPAC Name | 2-(ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C14H20BN3O2/c1-6-17-12-10(8-16)7-11(9-18-12)15-19-13(2,3)14(4,5)20-15/h7,9H,6H2,1-5H3,(H,17,18) |

| Standard InChI Key | VTAWDRJBWNBWHX-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC)C#N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC)C#N |

Introduction

Structural Characteristics and Chemical Identity

2-(Ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a modified nicotinonitrile derivative characterized by three key functional groups: an ethylamino group at the 2-position, a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position, and a nitrile group at the 3-position of the pyridine ring. This unique combination of functional groups contributes to its potential utility in various chemical transformations and applications.

Basic Identification Parameters

The compound is precisely identified through several standardized chemical identifiers, providing unambiguous reference points for researchers and industry professionals.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1346809-52-6 |

| Molecular Formula | C₁₄H₂₀BN₃O₂ |

| Molecular Weight | 273.145 g/mol |

| IUPAC Name | 2-(ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C14H20BN3O2/c1-6-17-12-10(8-16)7-11(9-18-12)15-19-13(2,3)14(4,5)20-15/h7,9H,6H2,1-5H3,(H,17,18) |

| Standard InChIKey | VTAWDRJBWNBWHX-UHFFFAOYSA-N |

| PubChem Compound ID | 71302328 |

The compound features a SMILES notation of CCNC1=C(C=C(C=N1)B1OC(C)(C)C(C)(C)O1)C#N, which provides a linear textual representation of its chemical structure .

Physical and Chemical Properties

2-(Ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile exhibits specific physicochemical properties that influence its handling, storage, and applications in various chemical processes.

Physical Properties

Structural Features and Reactivity

The molecular architecture of 2-(Ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile presents several key structural elements that determine its chemical behavior and potential applications.

Key Functional Groups

The compound contains three principal functional groups, each contributing unique reactivity:

-

Pinacol Boronic Ester (5-position): The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is a protected form of a boronic acid. This functional group is particularly valuable in organic synthesis as it can participate in various cross-coupling reactions, especially Suzuki-Miyaura coupling reactions.

-

Ethylamino Group (2-position): This secondary amine functionality introduces a nucleophilic site that can participate in various transformations, including alkylation, acylation, and coordination with metals.

-

Nitrile Group (3-position): The cyano group introduces an electrophilic site and can be transformed into various other functional groups, including amides, carboxylic acids, and amines through appropriate chemical transformations.

The presence of these three distinct functional groups on a pyridine core creates a versatile building block for complex molecular synthesis.

Applications in Organic Synthesis

The structural characteristics of 2-(Ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile make it particularly valuable in various synthetic applications.

Cross-Coupling Reactions

The boronic ester functionality in the compound positions it as an excellent substrate for cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the boronic ester and various halides or pseudohalides in the presence of appropriate palladium catalysts. The reaction typically proceeds under mild conditions with high functional group tolerance, making it a versatile method for carbon-carbon bond formation in complex molecule synthesis.

Building Block in Medicinal Chemistry

The multifunctional nature of this compound makes it a potentially valuable building block in medicinal chemistry and pharmaceutical research. The pyridine core is present in numerous biologically active compounds, and the ability to selectively modify the molecule through its various functional groups allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Related Compounds and Structural Analogs

Understanding the relationship between 2-(Ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile and structurally similar compounds provides context for its applications and reactivity patterns.

Structural Analogs

Several related compounds share structural similarities with our target compound:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile: This analog lacks the ethylamino group at the 2-position but maintains the boronic ester and nitrile functionalities .

-

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile: This compound features a chloro group at the 2-position instead of an ethylamino group, potentially serving as a precursor to our target compound through nucleophilic aromatic substitution .

These structural analogs likely share similar chemical behaviors, particularly in cross-coupling reactions involving the boronic ester functionality.

| Parameter | Specification |

|---|---|

| Purity | ≥95% |

| Catalog Number | 125815 (ChemShuttle) |

| Price | $4,800.00 |

| Storage Conditions | 2-8°C |

| Availability | In stock (as of April 2025) |

The relatively high price point reflects the specialized nature of this compound and the complexity involved in its synthesis .

Research Applications and Future Directions

The unique structural features of 2-(Ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile suggest several potential research applications.

Pharmaceutical Research

The functionalized pyridine core in this compound represents a privileged structure in medicinal chemistry. The ability to selectively modify the molecule through its various functional groups provides opportunities for the development of compound libraries for biological screening and drug discovery efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume